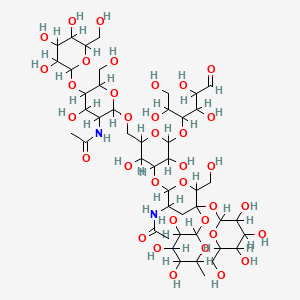
Lacto-N-fucoheptaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lacto-N-fucoheptaose is a heptasaccharide found in human breast milk. It consists of D(+)-galactose, D(+)-glucose, L(-)-fucose, and N-acetyl-D(+)-glucosamine in a 3:1:1:2 ratio. The glucose residue is at the reducing end of the oligosaccharide . This compound is part of the human milk oligosaccharides (HMOs), which play a crucial role in the health and development of infants by supporting immune function and promoting the growth of beneficial gut bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lacto-N-fucoheptaose can be synthesized through enzymatic methods. One approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a lactose core. The enzymes used include fucosyltransferases and glucosaminyltransferases, which catalyze the addition of fucose and N-acetylglucosamine residues, respectively .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Engineered strains of Escherichia coli or Bacillus subtilis are used to produce the compound in large quantities. These strains are modified to overexpress the necessary glycosyltransferases and to optimize the supply of nucleotide sugars, which are the substrates for the glycosylation reactions .
Análisis De Reacciones Químicas
Types of Reactions: Lacto-N-fucoheptaose undergoes various chemical reactions, including:
Glycosylation: The addition of sugar moieties to form more complex oligosaccharides.
Hydrolysis: The breakdown of the oligosaccharide into its monosaccharide components.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar residues, altering the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Requires glycosyltransferases and nucleotide sugars (e.g., GDP-fucose, UDP-glucose).
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation and Reduction: Various chemical oxidants and reductants can be used, depending on the desired modification.
Major Products:
Glycosylation: Produces more complex oligosaccharides.
Hydrolysis: Yields monosaccharides such as galactose, glucose, fucose, and N-acetylglucosamine.
Oxidation and Reduction: Results in modified oligosaccharides with altered functional groups.
Aplicaciones Científicas De Investigación
Lacto-N-fucoheptaose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Investigated for its role in modulating the gut microbiota and its potential prebiotic effects.
Medicine: Studied for its potential to prevent infections by pathogenic bacteria and viruses, as well as its role in promoting immune function in infants.
Industry: Used in the production of functional foods and infant formula to mimic the beneficial effects of human milk oligosaccharides
Mecanismo De Acción
Lacto-N-fucoheptaose exerts its effects primarily through interactions with the gut microbiota and the immune system. It serves as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, this compound can directly interact with pathogens, preventing their adhesion to the gut epithelium and reducing the risk of infections .
Comparación Con Compuestos Similares
Lacto-N-fucopentaose I (LNFP I): Another fucosylated human milk oligosaccharide with similar prebiotic and antimicrobial properties.
Lacto-N-neotetraose (LNnT): A tetrasaccharide that also supports gut health and immune function.
2’-Fucosyllactose (2’-FL): The most abundant fucosylated HMO in human milk, known for its prebiotic and anti-infective properties
Uniqueness: Lacto-N-fucoheptaose is unique due to its specific structure and the presence of multiple fucose and N-acetylglucosamine residues. This structure allows it to interact with a broader range of gut bacteria and pathogens, providing a wider range of health benefits compared to other HMOs .
Propiedades
Número CAS |
56501-25-8 |
|---|---|
Fórmula molecular |
C46H78N2O35 |
Peso molecular |
1219.1 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)81-38-19(9-54)77-42(22(48-13(3)56)39(38)82-45-34(70)31(67)26(62)17(7-52)75-45)83-40-27(63)20(78-46(35(40)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-33(69)30(66)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
BSVXHMSSYKYLNT-SYJKWMCZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Key on ui other cas no. |
56501-25-8 |
Descripción física |
Solid |
Sinónimos |
lacto-N-fucoheptaose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















